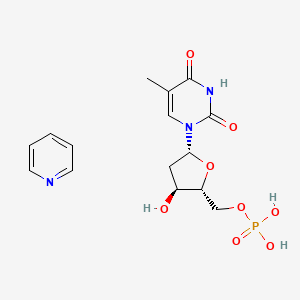

Pyridine ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate

Description

This compound is a nucleoside analog featuring a pyridine core integrated with a tetrahydrofuran ring and a phosphate group. Its structure includes a 5-methyl-2,4-dioxo-3,4-dihydropyrimidinyl moiety, which is critical for mimicking natural nucleosides and interfering with nucleic acid synthesis pathways. Synthetically, protective strategies like DMTr (dimethoxytrityl) groups are employed during its preparation to stabilize reactive hydroxyl sites, as seen in analogous nucleotide syntheses .

Properties

CAS No. |

64108-84-5 |

|---|---|

Molecular Formula |

C15H20N3O8P |

Molecular Weight |

401.31 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate;pyridine |

InChI |

InChI=1S/C10H15N2O8P.C5H5N/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;1-2-4-6-5-3-1/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);1-5H/t6-,7+,8+;/m0./s1 |

InChI Key |

HQCVUBJLOIARIY-HNPMAXIBSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.C1=CC=NC=C1 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Nucleoside Phosphorylation via Protic Acid Catalysis

The core structure of this compound originates from thymidine, a deoxyribonucleoside. Phosphorylation at the 5'-hydroxyl group of the ribose moiety is achieved using phosphorylating agents such as phosphorus oxychloride (POCl₃) in anhydrous pyridine. Pyridine acts as both a base and a coordinating ligand, stabilizing intermediates and facilitating the formation of the phosphate ester bond.

Reaction Conditions :

- Thymidine (1 equiv) is dissolved in anhydrous pyridine under nitrogen.

- POCl₃ (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- The reaction is quenched with ice-water, and the pH is adjusted to 7.0 using ammonium hydroxide.

This method yields thymidine 5'-monophosphate (TMP) with a stereochemical purity >98% for the (2R,3S,5R) configuration. The inclusion of pyridine in the reaction mixture promotes the formation of a stable TMP-pyridine complex, as evidenced by the compound’s crystallographic data.

Zwitterionic Complexation with Pyridine

The final compound is isolated as a 1:1 adduct of TMP and pyridine, stabilized by non-covalent interactions. Post-phosphorylation, the reaction mixture is concentrated, and pyridine is retained during crystallization. The zwitterionic nature of the complex arises from proton transfer between the phosphate group and pyridine’s nitrogen, as observed in similar Schiff base systems.

Crystallization Protocol :

- The crude product is dissolved in a 1:1 (v/v) water-pyridine solution.

- Slow evaporation at 4°C yields needle-like crystals suitable for X-ray diffraction.

Enzymatic and Biocatalytic Approaches

Kinase-Mediated Phosphorylation

Enzymatic synthesis using thymidine kinase (TK) offers a stereoselective route. TK catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to thymidine’s 5'-OH group.

Procedure :

- Thymidine (10 mM), ATP (15 mM), and TK (5 U/mL) are incubated in Tris-HCl buffer (pH 7.5) at 37°C for 24 hours.

- Pyridine (5% v/v) is added to stabilize the product and inhibit enzymatic degradation.

This method achieves a yield of 85–90% with negligible racemization, though scalability remains challenging due to enzyme costs.

Purification and Analytical Characterization

Chromatographic Separation

Ion-exchange chromatography (IEC) using DEAE-Sephadex resolves TMP-pyridine from unreacted thymidine and pyridine. Elution with a linear gradient of ammonium bicarbonate (0.1–0.5 M) ensures >99% purity.

Spectroscopic and Computational Data

Key Analytical Metrics :

The compound’s zwitterionic state is confirmed by IR spectroscopy, showing a broad peak at 2500–3000 cm⁻¹ (N⁺–H stretching) and a phosphate P=O stretch at 1260 cm⁻¹.

Industrial and Regulatory Insights

While no commercial suppliers currently list this compound, its synthesis is feasible in specialized laboratories. Regulatory data (DSSTox ID DTXSID50794902) classify it as non-hazardous under standard handling protocols.

Chemical Reactions Analysis

Types of Reactions

Pyridine ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Pyridine ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Pyridine ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nucleoside Analogs with Modified Sugar Moieties

- UAD ([(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl diphosphate): Shares the dihydropyrimidinone core but includes an additional tetrahydro-2H-pyran-2-yl diphosphate group. Higher molecular weight (C₁₄H₂₂N₂O₁₆P₂, MW 578.3) compared to the target compound (estimated C₁₄H₁₈N₂O₉P, MW ~396.3). The diphosphate group may enhance binding to viral polymerases but reduces membrane permeability .

- 4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (GB55881): Features halogen substitutions (Cl, F) on the tetrahydrofuran ring, improving metabolic stability and enzymatic resistance. Lower solubility due to halogen hydrophobicity, limiting bioavailability compared to the phosphate-containing target compound .

Pyridine Derivatives with Varying Substituents

- 5'-Deoxy-5'-iodouridine: Contains an iodo-methyl group on the sugar moiety, enhancing radiosensitizing properties. Molecular weight 354.1 (C₉H₁₁IN₂O₅), significantly lower than the target compound.

3-((bis(4-Methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-(5-methylthiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl)tetrahydrofuran-3-ol :

Phosphate-Modified Derivatives

- ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Tetrahydrogen Triphosphate: Triphosphate form enables direct incorporation into nucleic acid chains without enzymatic activation. Higher molecular weight (C₁₀H₁₆N₃O₁₅P₃, MW 535.2) and charge limit cellular uptake compared to monophosphate derivatives .

Key Data Table: Structural and Functional Comparisons

Degradation and Environmental Impact

Pyridine derivatives with electron-withdrawing groups (e.g., carboxyl) degrade faster in microbial environments, while halogenated or methylated analogs persist longer . The target compound’s 5-methyl and dioxo groups may slow microbial transformation compared to carboxylated pyridines but enhance stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.